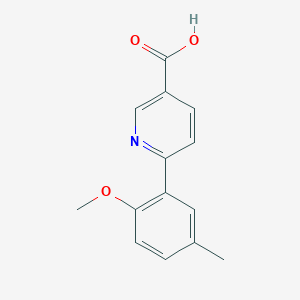

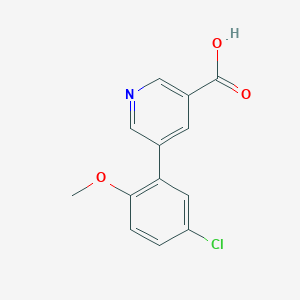

6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95%

説明

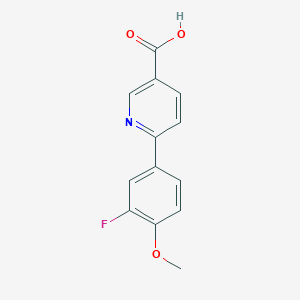

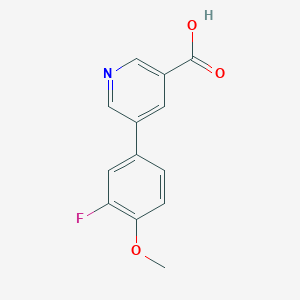

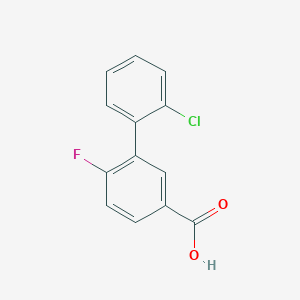

6-(3-Chloro-4-methoxyphenyl)nicotinic acid (6-Cl-4-MPA) is a small molecule compound with a wide range of applications in scientific research. It has been used in various studies, including those related to biochemical and physiological effects, drug discovery, and drug development. The molecule is a derivative of nicotinic acid, and has a chloro substitution at the 3-position of the phenyl ring. This property makes it an attractive compound for researchers, as it allows for the study of the effects of substitution on the molecule’s properties.

科学的研究の応用

6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% has a wide range of applications in scientific research. It has been used in studies related to drug discovery and development, as well as in studies related to the biochemical and physiological effects of various compounds. It has also been used in studies related to the mechanism of action of various compounds, and in studies related to the structure-activity relationships of various compounds.

作用機序

6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% has a number of mechanisms of action. These include inhibition of enzymes involved in glucose metabolism, inhibition of histone acetyltransferase (HAT) activity, and modulation of the activity of certain ion channels. In addition, 6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% has been shown to bind to various receptors, including muscarinic, nicotinic, and serotonin receptors.

Biochemical and Physiological Effects

6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% has a number of biochemical and physiological effects. It has been shown to increase glucose uptake in the liver, reduce inflammation, and reduce oxidative stress. In addition, 6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% has been shown to reduce the risk of coronary heart disease, improve cognitive function, and reduce the risk of certain cancers.

実験室実験の利点と制限

One of the main advantages of using 6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% in lab experiments is its relatively low cost and easy availability. In addition, 6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% is relatively stable and can be stored for extended periods of time without significant degradation. However, 6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% is a relatively small molecule, and its effects may not be as pronounced as those of larger molecules.

将来の方向性

In the future, 6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% could be used in studies related to the discovery and development of new drugs. In addition, 6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% could be used in studies related to the mechanism of action of various compounds, and in studies related to the structure-activity relationships of various compounds. 6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% could also be used in studies related to the biochemical and physiological effects of various compounds, and in studies related to the development of new therapeutic strategies. Finally, 6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% could be used in studies related to the development of new drug delivery systems.

合成法

6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% can be synthesized via a two-step process. The first step involves the reaction of 3-chloro-4-methoxyphenylacetic acid with sodium borohydride in the presence of an aqueous solution of sodium hydroxide. This reaction yields 6-chloro-4-methoxyphenylacetic acid. The second step involves the reaction of 6-chloro-4-methoxyphenylacetic acid with nicotinic acid in the presence of an aqueous solution of sodium hydroxide. This reaction yields 6-chloro-4-methoxyphenylnicotinic acid.

特性

IUPAC Name |

6-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c1-18-12-5-3-8(6-10(12)14)11-4-2-9(7-15-11)13(16)17/h2-7H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLGYFHIQQXYKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC=C(C=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680884 | |

| Record name | 6-(3-Chloro-4-methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Chloro-4-methoxyphenyl)pyridine-3-carboxylic acid | |

CAS RN |

1261995-58-7 | |

| Record name | 3-Pyridinecarboxylic acid, 6-(3-chloro-4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261995-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(3-Chloro-4-methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。